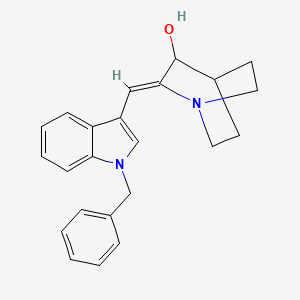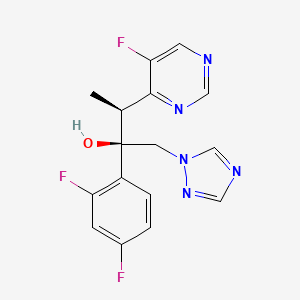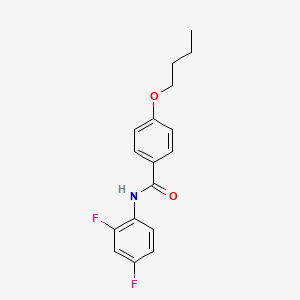
Thymopentin
Übersicht
Beschreibung
Thymopentin ist ein synthetisches Pentapeptid, das aus den Aminosäuren Arginin, Lysin, Asparaginsäure, Valin und Tyrosin besteht. Es ist von dem Thymus-Hormon Thymopoietin abgeleitet und wurde ausgiebig für seine immunmodulatorischen Eigenschaften untersucht. This compound hat sich als vielversprechend erwiesen, um die Immunantwort zu verstärken und wurde in klinischen Studien für verschiedene Autoimmunerkrankungen und Immundefekte eingesetzt .
Wissenschaftliche Forschungsanwendungen
Thymopentin wurde ausgiebig auf seine immunmodulatorischen Wirkungen untersucht. Es wurde zur Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis, chronischer lymphatischer Leukämie und erworbenem Immundefektsyndrom (AIDS) eingesetzt. This compound fördert die Differenzierung von Thymocyten und verbessert die Funktion von reifen T-Zellen, wodurch es zu einem wertvollen Werkzeug in der Immuntherapie wird .
Neben seinen medizinischen Anwendungen wurde this compound auch auf sein Potenzial in der Krebsbehandlung untersucht, wo es die Immunantwort gegen Tumorzellen verstärken kann. Es wurde auch auf seine Rolle bei der Verbesserung der Immunfunktion bei älteren Patienten und bei Patienten untersucht, die sich einer Operation unterziehen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es mit T-Zellen interagiert und deren Differenzierung und Reifung fördert. Es bindet an spezifische Rezeptoren auf der Oberfläche von T-Zellen, was zur Aktivierung von Signalwegen führt, die die Immunantwort verstärken. This compound beeinflusst auch die Produktion von Zytokinen, die für die Immunregulation entscheidend sind .
Wirkmechanismus
Target of Action
Thymopentin, also known as TP5, is a synthetic pentapeptide that mimics the active site of thymopoietin , a hormone produced by the thymus gland . The primary targets of this compound are T-cells , which play a critical role in adaptive immunity .
Mode of Action
This compound’s mode of action is rooted in its ability to modulate the immune system, particularly the T-cells . It promotes the differentiation of thymocytes and affects the function of mature T cells . This interaction with T cells results in changes that enhance the body’s immune response .
Biochemical Pathways
It has been suggested that this compound may have an impact on the wnt signaling pathway, which is a key pathway for cancer stem cell development .
Pharmacokinetics
These factors significantly impact the bioavailability of this compound, resulting in the need for repeated injections and poor patient compliance . Recent studies have shown that the use of pegylated niosomal nanocarriers can improve the physicochemical stability of this compound and enhance its intestinal permeability for oral administration .
Result of Action
The result of this compound’s action is the modulation of the immune system. It has been used in trials studying the treatment and prevention of HIV Infections and Hepatocellular Carcinoma . In the context of cancer, this compound has been shown to directly inhibit the stemness of colon cancer cells HCT116, thereby enhancing the cytotoxicity of oxaliplatin (OXA) in HCT116 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its rapid metabolism and inactivation in the digestive system pose significant challenges . The use of pegylated niosomal nanocarriers has been hypothesized to improve the stability of this compound and enhance its intestinal permeability, thereby potentially overcoming some of these challenges .
Biochemische Analyse
Biochemical Properties
Thymopentin interacts with various enzymes, proteins, and other biomolecules. It promotes the differentiation of thymocytes and affects the function of mature T cells
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. Its effects on metabolic flux or metabolite levels are still being studied .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Thymopentin wird typischerweise mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess beinhaltet Deprotektionsschritte und Kopplungsschritte, gefolgt von der Abspaltung vom Harz und der Reinigung durch Techniken wie Ionenaustauschchromatographie und Reversed-Phase-Hochleistungsflüssigkeitschromatographie (HPLC) .
Analyse Chemischer Reaktionen
Thymopentin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, insbesondere am Tyrosinrest, was zur Bildung von Dityrosin führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Disulfidbrücken innerhalb des Peptids zu modifizieren.
Substitution: Substitutionsreaktionen können an den Aminosäureseitenketten auftreten, wodurch die Einführung verschiedener funktioneller Gruppen ermöglicht wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. .
Vergleich Mit ähnlichen Verbindungen
Thymopentin ähnelt anderen Thymuspeptiden wie Thymosin Alpha-1 und Thymopoietin. this compound ist in seiner spezifischen Aminosäuresequenz und seiner Fähigkeit, die T-Zellfunktion zu verbessern, einzigartig. Thymosin Alpha-1 hat beispielsweise ein breiteres Spektrum an immunmodulatorischen Wirkungen, während this compound stärker auf die T-Zelldifferenzierung und -aktivierung konzentriert ist .
Ähnliche Verbindungen umfassen:
- Thymosin Alpha-1
- Thymopoietin
- Thymulin
Diese Verbindungen teilen einige immunmodulatorische Eigenschaften, unterscheiden sich aber in ihren spezifischen Wirkmechanismen und klinischen Anwendungen .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFFKRAVBDQEG-YGQNSOCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046609 | |
| Record name | Thymopentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69558-55-0 | |
| Record name | THYMOPENTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thymopentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TP-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thymopentin interact with the immune system?
A1: While the precise mechanism of action remains under investigation, research suggests that this compound primarily modulates T-cell function. [] It appears to promote the differentiation and maturation of T lymphocytes, enhancing cellular immune responses. [] This is supported by studies showing this compound's ability to influence T-cell subpopulations, particularly increasing CD4+ T-cell counts and the CD4+/CD8+ ratio in various disease models and clinical settings. [, , , ]
Q2: What are the downstream effects of this compound's interaction with T cells?
A2: this compound's modulation of T cells can lead to several downstream effects, including:
- Enhanced cytokine production: Studies indicate that this compound can increase the production of certain cytokines, like interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation and differentiation. [, ]
- Improved immune response to infections: this compound has been explored for its potential to enhance immune responses against viral and bacterial infections, particularly in immunocompromised individuals. [, , , , ]
- Modulation of inflammatory responses: Some studies suggest that this compound may help regulate inflammatory responses by influencing the balance of pro-inflammatory and anti-inflammatory cytokines. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C28H49N9O7 and a molecular weight of 623.75 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) with ultraviolet detection at 222 nm have been successfully used to quantify this compound. [, ] Additionally, Mass Spectrometry (MS) has been employed for its identification and characterization. []
Q5: How stable is this compound under different storage conditions?
A5: Research demonstrates that this compound exhibits optimal stability when stored frozen. [, ] Refrigeration is also suitable for short-term storage. While this compound remains relatively stable at room temperature for short periods, prolonged exposure to higher temperatures (e.g., 60°C) may lead to degradation. []
Q6: What are some formulation strategies used to enhance this compound's stability, solubility, or bioavailability?
A6: Several formulation approaches have been explored, including:
- Lyophilization: Freeze-drying this compound with suitable excipients like mannitol has been shown to improve its stability and shelf life. [, ]
- Encapsulation in liposomes: Research suggests that encapsulating this compound in multivesicular liposomes can enhance its sustained release properties and improve its pharmacokinetic profile. []
- Development of nasal sprays: Formulating this compound into nasal sprays aims to provide a non-invasive alternative to injections, potentially enhancing patient compliance and bioavailability. [, ]
Q7: What animal models have been used to study the effects of this compound?
A7: Various animal models have been employed to investigate this compound's therapeutic potential, including:
- Murine cytomegalovirus (MCMV) infected newborn mice: This model is used to study this compound's ability to modulate immune responses to viral infections in neonatal settings. []
- Experimental allergic encephalomyelitis (EAE) in rats: This model helps investigate this compound's potential in treating autoimmune diseases like multiple sclerosis. []
- Dilated cardiomyopathy (DCM) in rats: This model allows researchers to explore this compound's effects on cardiac remodeling and function in heart failure. [, ]
Q8: Are there any clinical trials investigating the efficacy of this compound in human diseases?
A8: Yes, numerous clinical trials have been conducted to evaluate this compound's therapeutic potential in a variety of conditions. These include:
- HIV infection: Several trials have explored this compound's ability to delay disease progression in HIV-infected individuals, particularly in asymptomatic patients. [, , , ]
- Cancer: Clinical trials have investigated this compound as an adjunct to chemotherapy in various cancers, aiming to improve immune function and reduce treatment-related side effects. [, , , , ]
- Atopic dermatitis: Open-label and controlled trials have assessed the efficacy of this compound in managing severe atopic dermatitis, with some studies suggesting potential benefits in reducing disease severity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)









![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)

